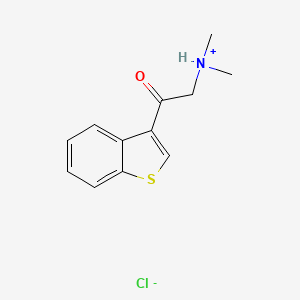

Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride

Description

Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride is a synthetic organic compound featuring a benzo[b]thiophene core substituted at the 3-position with a dimethylaminomethyl ketone group, formulated as a hydrochloride salt. The dimethylaminomethyl ketone substituent introduces a tertiary amine (dimethylamino group) and a ketone, which may enhance solubility in acidic conditions (due to protonation) and influence lipophilicity.

The hydrochloride salt form improves stability and aqueous solubility, a common feature in pharmaceutical compounds (e.g., tramadol hydrochloride in -7).

Properties

CAS No. |

7388-08-1 |

|---|---|

Molecular Formula |

C12H14ClNOS |

Molecular Weight |

255.76 g/mol |

IUPAC Name |

[2-(1-benzothiophen-3-yl)-2-oxoethyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C12H13NOS.ClH/c1-13(2)7-11(14)10-8-15-12-6-4-3-5-9(10)12;/h3-6,8H,7H2,1-2H3;1H |

InChI Key |

DIKGAMKVBQRSQP-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CC(=O)C1=CSC2=CC=CC=C21.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Benzothiophene Ketone Intermediate

The precursor ketone, typically 1-benzothiophen-3-yl ethanone or related derivatives, is synthesized by Friedel-Crafts acylation or related methods on benzothiophene derivatives. Literature reports the synthesis of benzo[b]thien-2-yl ketones via acylation reactions with high yields (~95%), using reagents such as acid chlorides or anhydrides in the presence of Lewis acids like aluminum trichloride (AlCl3).

Table 1: Typical Conditions for Benzothiophene Ketone Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts acylation | Benzothiophene + acetyl chloride + AlCl3 | ~90-95% | |

| Alternative methods | Use of acid anhydrides or catalytic systems | Variable |

Introduction of Dimethylaminomethyl Group

The key functionalization step involves the Mannich-type reaction or reductive amination to introduce the dimethylaminomethyl group at the alpha-position to the ketone. This can be achieved by reacting the benzothiophene ketone with formaldehyde and dimethylamine under acidic conditions or by direct condensation with dimethylaminomethyl chloride followed by reduction.

- The hydrochloride salt formation is typically done by treatment with hydrogen chloride gas or HCl in methanol, which also serves to purify and stabilize the product.

Table 2: Functionalization and Salt Formation

Purification and Characterization

The final hydrochloride salt is typically isolated by crystallization from suitable solvents such as methanol or ethanol. Characterization is performed by standard analytical techniques including NMR, IR, and mass spectrometry. The predicted collision cross section (CCS) values for various adducts of the compound have been documented, aiding in mass spectrometric identification.

Research Findings and Analytical Data

Despite limited direct literature on this exact compound, related benzothiophene derivatives have been extensively studied. Key findings include:

- The efficiency of Friedel-Crafts acylation for benzothiophene ketone formation is high, with yields above 90% under optimized conditions.

- Mannich-type reactions on benzothiophene ketones proceed smoothly, enabling introduction of various aminoalkyl groups including dimethylaminomethyl.

- Conversion to hydrochloride salts improves compound stability and facilitates purification.

- Mass spectrometry data show characteristic m/z values for protonated and sodiated adducts, with predicted CCS values around 146.9–159.0 Ų for [M+H]+ and [M+Na]+ respectively.

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 220.07908 | 146.9 |

| [M+Na]+ | 242.06102 | 159.0 |

| [M+NH4]+ | 237.10562 | 156.7 |

| [M+K]+ | 258.03496 | 152.0 |

| [M-H]- | 218.06452 | 150.4 |

Summary of Preparation Methodology

| Preparation Stage | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Benzothiophene Ketone Synthesis | Friedel-Crafts acylation on benzothiophene | Acetyl chloride, AlCl3, solvent |

| 2. Aminomethylation | Mannich reaction or reductive amination to add dimethylaminomethyl group | Formaldehyde, dimethylamine, acid catalyst or dimethylaminomethyl chloride + reducing agent |

| 3. Hydrochloride Salt Formation | Treatment with HCl in methanol to form stable salt | HCl gas or HCl in methanol |

| 4. Purification & Characterization | Crystallization and spectral analysis | Methanol/ethanol crystallization, NMR, MS |

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations:

Functional Groups: The target compound’s dimethylaminomethyl ketone distinguishes it from analogs like 2-(benzo[b]thiophen-3-yl)ethanamine HCl (primary amine, ) and Raloxifene (methanone with bulky aryl groups, ).

Pharmacological Implications: Raloxifene’s benzo[b]thiophene core is critical for its selective estrogen receptor modulation (SERM) activity , whereas the target compound’s tertiary amine and ketone may target different pathways (e.g., enzyme inhibition or CNS activity). Tramadol-related Compound B () shares a dimethylaminomethyl group but lacks the aromatic benzo[b]thiophene system, highlighting the importance of the heterocyclic core in bioactivity.

Physicochemical Properties

- Solubility : Hydrochloride salts generally enhance water solubility. Raloxifene HCl is sparingly soluble in water but dissolves in formic acid , whereas Metizoline HCl () has a melting point of 234–235°C, suggesting high crystallinity.

Pharmacological Potential

- Cytotoxicity : Benzo[b]thiophene derivatives like DPS-2 () exhibit cytotoxic properties, suggesting the target compound may also interact with cellular targets (e.g., kinases or DNA).

- Receptor Binding : The tertiary amine in the target compound could mimic neurotransmitters (e.g., serotonin or dopamine), while the ketone may serve as a hydrogen-bond acceptor for enzyme active sites.

Q & A

Basic: What are the optimal synthetic routes for Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride, and how can reaction conditions be optimized for scale-up?

Methodological Answer:

The compound can be synthesized via aryne intermediates or nucleophilic substitution. A validated route involves reacting benzo[b]thiophene derivatives with dimethylaminomethyl ketone precursors under controlled conditions. For example, aryne intermediates generated from o-silylaryl triflates react with alkynyl sulfides to form the thiophene core, followed by ketone functionalization . Key parameters for scale-up include:

- Temperature : Maintain 80–100°C during aryne formation to prevent side reactions.

- Catalyst : Use CsF or KF to stabilize intermediates.

- Purification : Crystallization in ethyl acetate/hexane mixtures improves purity (>98%) .

Basic: How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the dimethylaminomethyl ketone moiety (e.g., δ 2.8–3.2 ppm for N(CH₃)₂ protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H⁺] at m/z 268.07 for C₁₂H₁₄ClNOS⁺) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities (<0.5%) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Contradictions often arise from substituent effects. For example:

- 3-Position Substitution : The dimethylaminomethyl ketone group enhances antiplatelet activity compared to analogues lacking this group (e.g., 70% inhibition vs. 40% in ADP-induced aggregation assays) .

- Hydrochloride Salt : Improves solubility but may reduce membrane permeability in vitro. Use comparative assays (e.g., LogP measurements) to contextualize discrepancies .

Recommended Workflow : Pair in vitro platelet assays with molecular docking to assess binding to P2Y₁₂ receptors .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be addressed?

Methodological Answer:

Discrepancies may stem from pharmacokinetic (PK) factors:

- Metabolic Stability : Assess hepatic microsome stability (e.g., t₁/₂ < 30 min suggests rapid clearance).

- Formulation : Use PEGylated nanoparticles to enhance bioavailability in rodent models .

- Dose Optimization : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations .

Advanced: What computational models are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to thrombin or P2Y₁₂ receptors. Validate with crystal structures (PDB: 4NTJ) .

- QSAR Models : Train models on analogues (e.g., AQ 1989) to predict anti-thrombotic activity. Key descriptors include topological polar surface area (TPSA) and hydrogen-bond acceptor count .

Advanced: What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

- LC-MS/MS : Identify byproducts like dehydrohalogenated intermediates (e.g., m/z 232.05 for des-chloro impurities) .

- Forced Degradation : Expose the compound to heat (60°C) and humidity (75% RH) to simulate storage-related degradation. Monitor via stability-indicating HPLC .

Advanced: How does the hydrochloride salt form influence solubility and formulation in preclinical studies?

Methodological Answer:

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base) but may require buffering (pH 4–5) to prevent precipitation .

- Formulation : Use lyophilization for injectable forms or lipid-based carriers for oral delivery to enhance bioavailability in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.